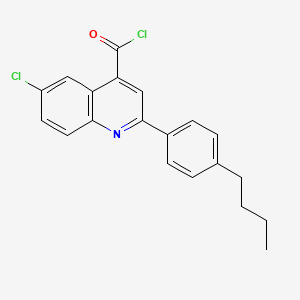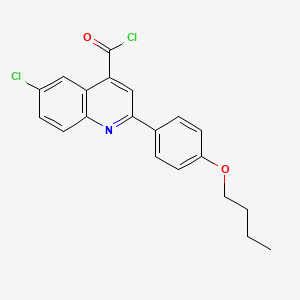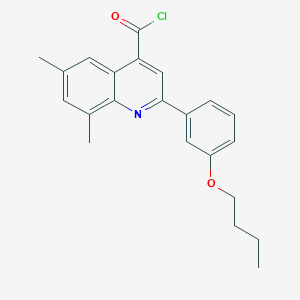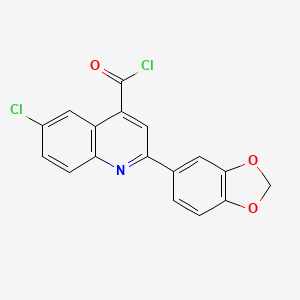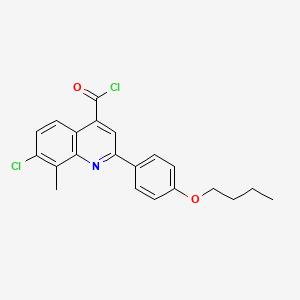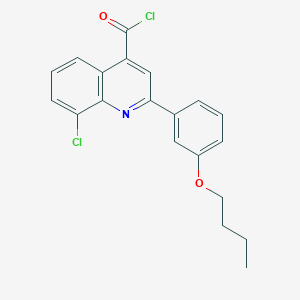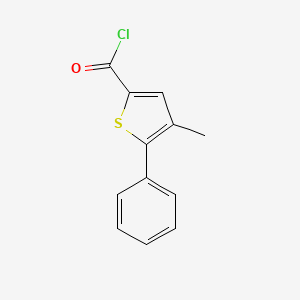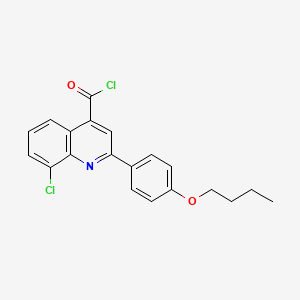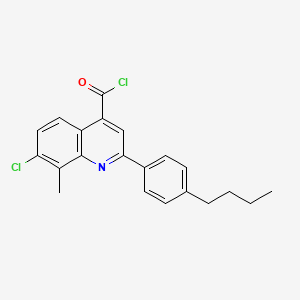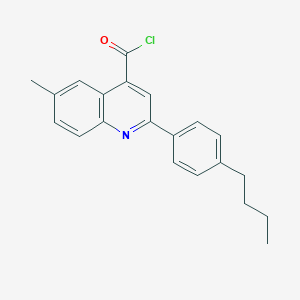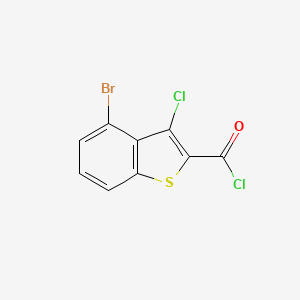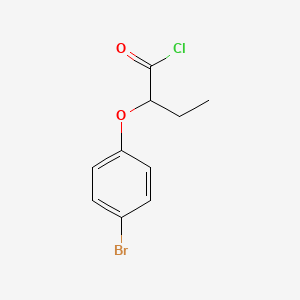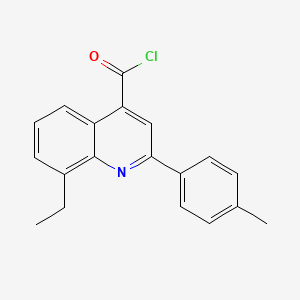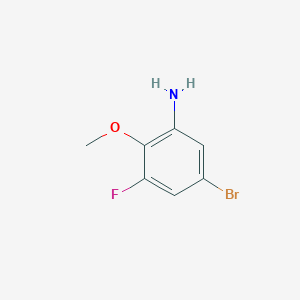
5-Bromo-3-fluoro-2-méthoxyaniline
Vue d'ensemble
Description
5-Bromo-3-fluoro-2-methoxyaniline: is an organic compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . It is a derivative of aniline, substituted with bromine, fluorine, and methoxy groups. This compound is often used as an intermediate in organic synthesis and pharmaceutical research .
Applications De Recherche Scientifique
Chemistry: 5-Bromo-3-fluoro-2-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its derivatives may exhibit biological activities that are useful in treating various diseases .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the creation of materials with specific properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-3-fluoro-2-methoxyaniline involves the reduction of 5-Bromo-3-fluoro-2-methoxy-3-nitrobenzene. This reaction typically uses zinc and ammonium chloride in a mixture of ethanol and water, heated at 80°C for 10 minutes, followed by stirring at room temperature for 2 hours .
Industrial Production Methods: Industrial production methods for 5-Bromo-3-fluoro-2-methoxyaniline are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-3-fluoro-2-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Zinc and ammonium chloride are commonly used for reduction.
Major Products Formed: The major products formed depend on the specific reactions and conditions. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce corresponding nitro compounds.
Mécanisme D'action
The exact mechanism of action for 5-Bromo-3-fluoro-2-methoxyaniline is not well-documented. as an aniline derivative, it may interact with various molecular targets and pathways, depending on its specific application. In medicinal chemistry, its derivatives could potentially inhibit or activate enzymes, receptors, or other proteins involved in disease pathways .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-methoxyaniline
- 3-Fluoro-2-methoxyaniline
- 5-Bromo-3-fluoroaniline
Comparison: 5-Bromo-3-fluoro-2-methoxyaniline is unique due to the presence of both bromine and fluorine atoms, along with a methoxy group. This combination of substituents can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in synthetic applications .
Propriétés
IUPAC Name |
5-bromo-3-fluoro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAJTRFSBJFFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697423 | |
| Record name | 5-Bromo-3-fluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239122-51-1 | |
| Record name | 5-Bromo-3-fluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

